molecular formula C22H20ClN3O2S B11438107 2-(4-Chlorophenoxy)-2-methyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide

2-(4-Chlorophenoxy)-2-methyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide

Cat. No.: B11438107
M. Wt: 425.9 g/mol
InChI Key: VBFSAZIJKOLUQN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

Industrial production methods for this compound may involve solvent- and catalyst-free synthesis under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a cyclin-dependent kinase inhibitor, calcium channel blocker, or γ-aminobutyric acid receptor modulator . These interactions result in various biological effects, such as inhibition of cell proliferation, modulation of neurotransmitter release, and regulation of ion channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-2-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its combination of a chlorophenoxy group, a thiophene ring, and an imidazo[1,2-a]pyridine scaffold. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in similar compounds.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide

InChI

InChI=1S/C22H20ClN3O2S/c1-14-10-11-26-18(13-14)24-19(17-5-4-12-29-17)20(26)25-21(27)22(2,3)28-16-8-6-15(23)7-9-16/h4-13H,1-3H3,(H,25,27)

InChI Key

VBFSAZIJKOLUQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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